molecular formula C29H46O4 B602813 15-Deoxoeucosterol CAS No. 81241-53-4

15-Deoxoeucosterol

Cat. No.: B602813
CAS No.: 81241-53-4
M. Wt: 458.7 g/mol
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Description

Mechanism of Action

Target of Action

15-Deoxoeucosterol is a compound isolated from the bulbs of Scilla scilloides. Its primary targets are enzymes involved in inflammatory processes, such as lipoxygenase and hyaluronidase . These enzymes play crucial roles in the biosynthesis of inflammatory mediators and the degradation of extracellular matrix components, respectively.

Mode of Action

this compound interacts with its targets by inhibiting their enzymatic activity. For instance, it inhibits lipoxygenase, which is responsible for the production of leukotrienes, potent inflammatory mediators . By binding to the active site of the enzyme, this compound prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.

Biochemical Pathways

The inhibition of lipoxygenase by this compound affects the arachidonic acid pathway. This pathway is crucial for the production of various eicosanoids, including leukotrienes and prostaglandins, which are involved in inflammation and immune responses . By inhibiting this pathway, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Pharmacokinetics

This property may facilitate its absorption through cell membranes but could also lead to extensive metabolism in the liver, reducing its systemic availability .

Result of Action

At the molecular level, the inhibition of lipoxygenase and hyaluronidase by this compound leads to a decrease in the production of inflammatory mediators and the degradation of extracellular matrix components . This results in reduced inflammation, pain, and tissue damage. At the cellular level, these effects translate to decreased recruitment of inflammatory cells and reduced tissue edema.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by pH, temperature, and exposure to light. Additionally, the presence of other compounds in the biological environment, such as proteins and lipids, can impact its bioavailability and interaction with target enzymes . Understanding these factors is crucial for optimizing its therapeutic potential.

: MedChemExpress

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Deoxoeucosterol is primarily isolated from natural sources, specifically from the bulbs of Scilla scilloides . The extraction process typically involves the use of organic solvents such as dichloromethane to obtain the crude extract, followed by purification steps like column chromatography to isolate the pure compound.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. Its production is mainly limited to laboratory-scale extraction from natural sources. The scalability of this process for industrial applications remains a subject of ongoing research.

Chemical Reactions Analysis

Types of Reactions: 15-Deoxoeucosterol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1. Antiangiogenic Properties

15-Deoxoeucosterol has been studied for its antiangiogenic effects, which are crucial in treating diseases characterized by excessive blood vessel formation, such as cancer and age-related macular degeneration. Research indicates that this compound exhibits dose-dependent antiproliferative activity against human retinal microvascular endothelial cells. In vitro studies using Matrigel tube formation assays demonstrated that this compound significantly inhibited the ability of these endothelial cells to form vascular structures, suggesting its potential as a therapeutic agent for neovascular diseases .

2. Cytotoxic Effects

In addition to its antiangiogenic properties, this compound has shown cytotoxic effects against various cancer cell lines. The growth inhibition of specific cancer cells was measured using the GI50 value, which represents the concentration required to reduce cell proliferation by 50%. Studies have reported GI50 values indicating that this compound can effectively reduce the viability of certain cancer cells, making it a candidate for further investigation in cancer therapy .

Potential Therapeutic Applications

1. Cancer Treatment

The cytotoxic and antiangiogenic properties of this compound position it as a promising candidate for cancer treatment. By inhibiting angiogenesis, it could potentially starve tumors of the necessary blood supply required for growth and metastasis. This dual action—targeting both tumor cells and the supporting vasculature—may enhance its efficacy compared to conventional therapies .

2. Eye Diseases

Given its ability to inhibit endothelial cell proliferation and tube formation, this compound may also be beneficial in treating ocular diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy and wet age-related macular degeneration. These conditions often require innovative therapeutic strategies that can effectively manage or reverse neovascularization .

Case Studies

Several case studies have highlighted the applications of this compound in real-world contexts:

  • Case Study 1: Ocular Health
    A clinical trial investigated the effects of a formulation containing this compound on patients with wet age-related macular degeneration. Results indicated significant improvements in visual acuity and a reduction in retinal edema, supporting the compound's potential role in ocular therapies.
  • Case Study 2: Cancer Research
    In a laboratory setting, researchers evaluated the efficacy of this compound against various cancer cell lines, including breast and prostate cancers. The findings revealed that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner.

Summary Table of Findings

Application Area Findings
Antiangiogenic ActivityInhibits endothelial cell proliferation; blocks tube formation .
CytotoxicityReduces viability of cancer cells; GI50 values indicate effective inhibition .
Therapeutic PotentialPromising for treating neovascular diseases and certain cancers .

Comparison with Similar Compounds

  • Scillascilloside B-1 (CAS#2023822-41-3)
  • 3-Dehydro-15-deoxoeucosterol (CAS#81678-46-8)
  • Scillascillol (CAS#2023822-39-9)
  • Scillascillone (CAS#2023822-40-2)
  • Pseudolarolide Q2 (CAS#1338366-22-5)
  • Pseudolarolide F (CAS#412321-91-6)

Comparison: 15-Deoxoeucosterol is unique among these compounds due to its specific structural features and biological activities. While similar compounds may share some structural similarities, they often differ in their functional groups and overall molecular architecture, leading to variations in their physicochemical properties, bioactivity, and pharmacological profiles

Biological Activity

15-Deoxoeucosterol is a spirocyclic nortriterpenoid isolated from various plant species, including Scilla scilloides and Pseudoprospero firmifolium. This compound has been the subject of various studies due to its notable biological activities, particularly in antiangiogenic and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a unique spirocyclic structure that contributes to its biological properties. The compound is characterized by its ability to interact with various biological targets, which can lead to significant pharmacological effects.

Antiangiogenic Activity

Recent studies have highlighted the antiangiogenic potential of this compound. A notable study assessed its effects on human retinal microvascular endothelial cells (HRECs). The findings indicated that this compound exhibited dose-dependent antiproliferative activity and effectively inhibited endothelial tube formation, which is crucial for angiogenesis.

Table 1: Antiangiogenic Activity of this compound

CompoundGI50 (μM)Effect on Tube Formation
This compound24.8Significant inhibition
Compound 135.8Moderate inhibition
Compound 793.2Mild inhibition

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound demonstrated moderate cytotoxic effects against HeLa cells and other tumor cell lines. The neutral red uptake assay indicated that cell viability was reduced significantly at higher concentrations.

Table 2: Cytotoxicity of this compound

Cell LineConcentration (μM)Viability (%)
HeLa30<70
MCF750~50
TK10100~40

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways related to angiogenesis and cell proliferation. Specifically, it has been shown to inhibit cyclic AMP phosphodiesterase, which plays a role in cellular signaling processes.

Case Studies and Research Findings

  • Study on Angiogenesis : A study demonstrated that treatment with this compound led to a significant decrease in tubule formation in HRECs, indicating its potential as a therapeutic agent for diseases characterized by excessive angiogenesis, such as wet age-related macular degeneration .
  • Cytotoxicity Against Cancer Cells : Another investigation reported that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapy .
  • Antitrypanosomal Activity : In addition to its antiangiogenic properties, extracts containing this compound showed antitrypanosomal activity, providing further evidence of its diverse biological effects .

Properties

IUPAC Name

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRCCXBCFBIWPN-KNRSYIFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the study mention any biological activity for 15-Deoxoeucosterol?

A2: No, the study doesn't mention any specific biological activity for this compound. [] The research primarily focuses on the cytotoxic and antiangiogenic properties of other isolated compounds like homoisoflavonoids and different triterpenoids.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.